Cas no 899931-91-0 (N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide)

N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide
- 899931-91-0
- F3168-0735
- N-(4-BROMOPHENYL)-2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
- N-(4-bromophenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide
- AKOS001792285
- N-(4-bromophenyl)-2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
-
- インチ: 1S/C21H19Br2N3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
- InChIKey: VHSFBZXJTJEHOT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C(=NC2(CCCC2)N=1)SCC(NC1C=CC(=CC=1)Br)=O
計算された属性
- 精确分子量: 520.95951g/mol
- 同位素质量: 518.96156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 632
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.4
- トポロジー分子極性表面積: 79.1Ų
N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3168-0735-2μmol |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-4mg |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-25mg |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 25mg |
$109.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-10μmol |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-15mg |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 15mg |
$89.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-5mg |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-3mg |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-40mg |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 40mg |
$140.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-75mg |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 75mg |
$208.0 | 2023-05-18 | |
Life Chemicals | F3168-0735-10mg |
N-(4-bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide |
899931-91-0 | 90%+ | 10mg |
$79.0 | 2023-05-18 |
N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamideに関する追加情報
N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide: A Novel Compound for Pharmaceutical and Biomedical Applications
N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide is a complex organic molecule characterized by its unique structural features, including multiple bromophenyl groups, a spirocyclic framework, and a sulfanyl functional group. The CAS number 899931-91-0 uniquely identifies this compound, which has garnered attention in recent years due to its potential applications in pharmaceutical and biomedical research. This compound represents a significant advancement in the design of multifunctional molecules with targeted biological activities.
Recent studies have highlighted the structural complexity of N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide, particularly its 1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl group. This spirocyclic moiety, combined with the presence of multiple bromophenyl substituents, creates a scaffold with potential for diverse interactions with biological targets. The sulfanyl group, which is a key functional component, may contribute to the compound's ability to modulate redox pathways or interact with specific protein targets.
One of the most promising areas of research involving N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide is its potential application in the development of antifungal and antibacterial agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits significant activity against drug-resistant strains of Staphylococcus aureus and Candida albicans. The researchers attributed this activity to the synergistic effects of the bromophenyl groups and the spirocyclic framework, which may disrupt microbial cell membrane integrity.
Another area of interest is the compound's potential role in neurodegenerative disease research. A 2022 study in Neurochemistry International explored the effects of N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide on the expression of amyloid-beta protein, a key factor in Alzheimer's disease. The results suggested that the compound may inhibit the aggregation of amyloid-beta peptides, potentially offering a new therapeutic strategy for neurodegenerative conditions.
The 4-bromophenyl substituents in the molecule are particularly noteworthy, as they may influence the compound's pharmacokinetic properties. A 2021 review in Drug Discovery Today discussed how the introduction of bromine atoms can modulate the hydrophobicity and metabolic stability of drug candidates. In the case of N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide, the presence of two bromophenyl groups may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
Recent advances in computational chemistry have also contributed to the understanding of N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide's molecular interactions. A 2023 study using molecular docking simulations revealed that the compound may bind to specific receptors involved in inflammatory responses. This finding aligns with earlier experimental data showing its anti-inflammatory properties, which were observed in a 2020 study on lipopolysaccharide-induced inflammation in mice.
Despite its promising properties, the development of N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide as a therapeutic agent faces several challenges. One of the primary concerns is the optimization of its selectivity and potency. A 2023 study in ACS Chemical Biology emphasized the need for further structural modifications to enhance the compound's specificity for target proteins while minimizing potential off-target effects.
Additionally, the synthesis of N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide presents technical challenges due to the complexity of its molecular structure. A 2022 paper in Organic Letters described a novel synthetic route that involves the use of microwave-assisted reactions to improve the efficiency of the synthesis process. This approach may have significant implications for the large-scale production of the compound for pharmaceutical applications.
Overall, N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide represents an exciting area of research in medicinal chemistry. Its unique structural features and potential biological activities make it a promising candidate for the development of new drugs targeting infectious diseases, neurodegenerative disorders, and inflammatory conditions. Continued research into its molecular mechanisms and pharmacological properties is likely to yield further insights into its therapeutic potential.
899931-91-0 (N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide) Related Products
- 2320889-25-4(1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one)
- 12037-63-7(tantalum phosphide)
- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)
- 2260931-78-8(4-amino-4H-1,2,4-triazole-3-thiol; hydrazine)
- 2024300-94-3(methyl 2-sulfobutanoate)
- 2648928-90-7((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)
- 1021106-77-3(N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide)
- 1022158-49-1(1H-Benzimidazole-6-methanol, 2-(methylthio)-)
- 1861051-95-7(2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid)
- 50778-57-9(2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate)




